3-(2-Bromoethylsulfonyl)propan-1-ol
Description
3-(2-Bromoethylsulfonyl)propan-1-ol (CAS: N/A; molecular formula: C₅H₁₀BrO₃S) is a brominated aliphatic alcohol containing a sulfonyl group. This compound is characterized by a bromine atom attached to an ethylsulfonyl chain (-SO₂-CH₂-CH₂-Br) and a terminal hydroxyl group.
Properties
IUPAC Name |
3-(2-bromoethylsulfonyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO3S/c6-2-5-10(8,9)4-1-3-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBGTPZACUIDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CS(=O)(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethylsulfonyl)propan-1-ol typically involves the reaction of 3-bromo-1-propanol with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3-bromo-1-propanol+ethylsulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethylsulfonyl)propan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfonic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfide.
Scientific Research Applications
3-(2-Bromoethylsulfonyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.
Biological Studies: It is used in the modification of biomolecules for studying biological processes.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethylsulfonyl)propan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromoethylsulfonyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Brominated Propanols
Structural Features
The target compound differs from analogs in substituent type and position:
- Aromatic brominated analogs : Compounds like 3-(2-bromophenyl)propan-1-ol () and 3-(4-bromophenyl)propan-1-ol () feature bromine on aromatic rings, which reduces bromine’s leaving-group ability in nucleophilic substitutions.
- Branched aliphatic analogs : 3-Bromo-2-methylpropan-1-ol () has a tertiary bromine, likely less reactive than the primary bromine in the target compound.
Table 1: Structural and Molecular Weight Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 3-(2-Bromoethylsulfonyl)propan-1-ol | C₅H₁₀BrO₃S | ~230 | -SO₂-CH₂-CH₂-Br |
| 3-(2-Bromophenyl)propan-1-ol | C₉H₁₁BrO | 215 | Bromophenyl |
| 3-Bromo-2-methylpropan-1-ol | C₄H₉BrO | 153 | Tertiary bromine |
| 3-(5-Bromo-1H-indol-3-yl)propan-1-ol | C₁₁H₁₂BrNO | 254 | Bromoindole |
Physical and Chemical Properties
- Polarity and solubility: The sulfonyl group in the target compound increases hydrophilicity compared to aromatic analogs, suggesting higher solubility in polar solvents (e.g., water, methanol).
- Reactivity : The primary aliphatic bromine in the target compound is more reactive in nucleophilic substitutions (e.g., SN2 reactions) than aromatic bromines () or tertiary bromines (). The sulfonyl group may further stabilize transition states in elimination or substitution reactions.
Table 2: Reactivity and Solubility Trends
| Compound | Bromine Reactivity | Predominant Solubility | Key Reactivity Pathway |
|---|---|---|---|
| This compound | High | Polar solvents | Nucleophilic substitution |
| 3-(2-Bromophenyl)propan-1-ol | Low | Organic solvents | Electrophilic aromatic substitution |
| 3-Bromo-2-methylpropan-1-ol | Moderate | Organic solvents | Elimination (E2) |
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